Csf1R-IN-17 has been developed through structure-guided drug design strategies, which leverage existing knowledge of CSF1R's structural biology to create highly selective inhibitors. This compound belongs to a class of small-molecule inhibitors that target receptor tyrosine kinases, specifically designed for therapeutic applications in oncology and neurodegenerative conditions.
The synthesis of Csf1R-IN-17 involves several key steps that typically include:
The synthesis typically results in compounds with high binding affinity and selectivity for CSF1R, which is critical for their efficacy in biological applications.
The molecular structure of Csf1R-IN-17 can be characterized by its specific functional groups that confer selectivity towards CSF1R. The compound's structure usually includes:
Crystallographic studies may reveal the binding conformation of Csf1R-IN-17 within the CSF1R active site, providing insights into its mechanism of action and interactions with other molecules.
Csf1R-IN-17 undergoes several chemical reactions during its synthesis:
These reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
Csf1R-IN-17 exerts its effects primarily by binding to the CSF1R, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in macrophage survival and proliferation.
In vivo studies often support these findings, showing changes in macrophage populations and activity levels upon treatment with Csf1R-IN-17.
Csf1R-IN-17 exhibits several notable physical and chemical properties:
These properties are evaluated through standard analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Csf1R-IN-17 has significant potential applications in scientific research and therapeutic development:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 53948-12-2
CAS No.: